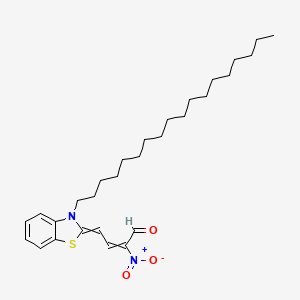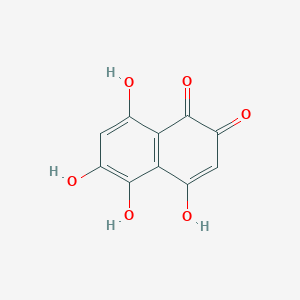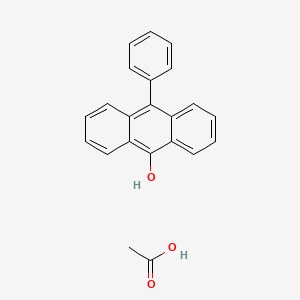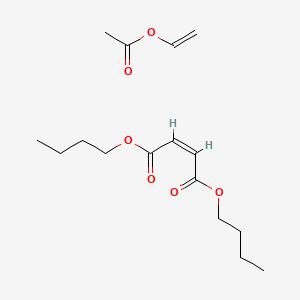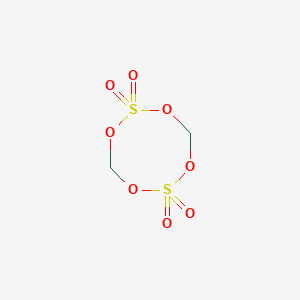
1,3,5,7,2,6-Tetroxadithiocane 2,2,6,6-tetraoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5,7,2,6-Tetroxadithiocane 2,2,6,6-tetraoxide can be synthesized through organic synthesis methods. One common route involves the reaction of formaldehyde with chloromethyl chlorosulfate under specific conditions . The reaction typically requires controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process includes stringent quality control measures to ensure the purity and consistency of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5,7,2,6-Tetroxadithiocane 2,2,6,6-tetraoxide undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent in organic synthesis.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: It participates in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sulfuric acid, formaldehyde, and chloromethyl chlorosulfate . The reactions often require controlled temperatures and the presence of catalysts to proceed efficiently .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized organic compounds .
Aplicaciones Científicas De Investigación
1,3,5,7,2,6-Tetroxadithiocane 2,2,6,6-tetraoxide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,3,5,7,2,6-Tetroxadithiocane 2,2,6,6-tetraoxide involves its strong oxidative properties. It can donate oxygen atoms to other molecules, leading to their oxidation . This property makes it useful in various chemical reactions where oxidation is required .
Comparación Con Compuestos Similares
Similar Compounds
1,2,6-Oxadithiane, 2,2,6,6-tetraoxide: Another compound with strong oxidative properties used in organic synthesis.
2,2,6,6-Tetramethylpiperidine: Used as a catalyst in organic reactions.
Uniqueness
1,3,5,7,2,6-Tetroxadithiocane 2,2,6,6-tetraoxide is unique due to its specific molecular structure and high oxidative potential, making it particularly effective in reactions requiring strong oxidizing agents .
Propiedades
Número CAS |
20757-83-9 |
|---|---|
Fórmula molecular |
C2H4O8S2 |
Peso molecular |
220.2 g/mol |
Nombre IUPAC |
1,3,5,7,2,6-tetraoxadithiocane 2,2,6,6-tetraoxide |
InChI |
InChI=1S/C2H4O8S2/c3-11(4)7-1-8-12(5,6)10-2-9-11/h1-2H2 |
Clave InChI |
YBIMAZZFYMAZRP-UHFFFAOYSA-N |
SMILES canónico |
C1OS(=O)(=O)OCOS(=O)(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


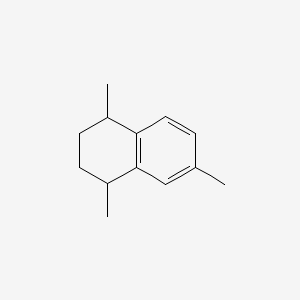
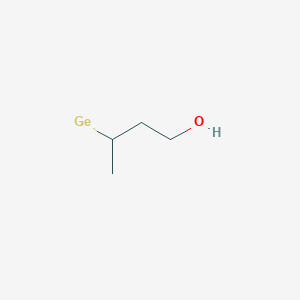
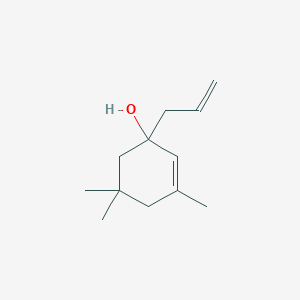
![2-[(Carbamoyloxy)methyl]-2-methylpentyl 2-furylcarbamate](/img/structure/B14703609.png)
![Propanamide, 3-(methylthio)-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14703610.png)

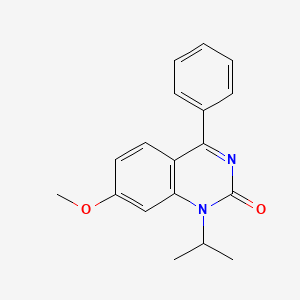
![[(3-Chloro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14703627.png)
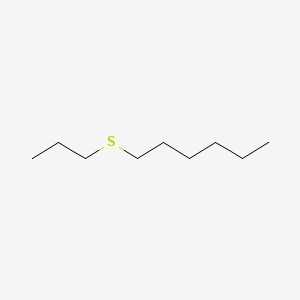
![N'-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea](/img/structure/B14703641.png)
